Benzyl 3-sulfanylpropanoate

説明

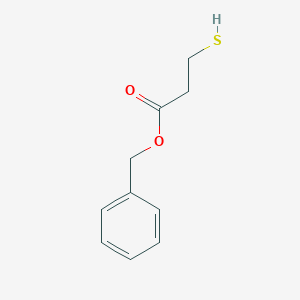

Benzyl 3-sulfanylpropanoate (CAS: 16850-00-3) is an organic compound with the molecular formula C₁₀H₁₂O₂S and a molecular mass of 196.264 g/mol . It is a benzyl ester derivative of 3-mercaptopropanoic acid (3-sulfanylpropanoic acid), characterized by a thiol (-SH) group on the propanoate chain. Its IUPAC name is phenylmethyl 3-sulfanylpropanoate, and it is also referred to as 3-mercaptopropionic acid benzyl ester .

The compound is structurally defined by a benzene ring (C₆H₅) attached via an ester linkage to a three-carbon chain terminating in a sulfhydryl group.

特性

CAS番号 |

16850-00-3 |

|---|---|

分子式 |

C10H12O2S |

分子量 |

196.27 g/mol |

IUPAC名 |

benzyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C10H12O2S/c11-10(6-7-13)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2 |

InChIキー |

DFMOIQHWZVGRSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CCS |

正規SMILES |

C1=CC=C(C=C1)COC(=O)CCS |

同義語 |

3-Mercaptopropionic acid benzyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzyl 3-sulfanylpropanoate belongs to the broader class of benzyl esters and thiol-containing compounds. Below is a detailed comparison with structurally analogous molecules, focusing on molecular properties, functional groups, and applications.

Comparison with Other Benzyl Esters

Table 1: Structural and Physical Properties of Benzyl Esters

Key Observations :

- Functional Group Influence: The -SH group in benzyl 3-sulfanylpropanoate distinguishes it from other benzyl esters like benzyl benzoate or benzyl acetate, which lack sulfur. This group enhances nucleophilic reactivity, making it useful in thiol-ene click chemistry or as a reducing agent.

- Mass and Polarity : The sulfur atom increases molecular mass compared to benzyl acetate (196 vs. 150 g/mol) and likely reduces water solubility due to the hydrophobic -SH group.

- Applications: Benzyl benzoate is widely used in scabies treatment (87% cure rate in clinical trials ), whereas benzyl 3-sulfanylpropanoate’s applications are less documented but may involve niche synthetic roles.

Comparison with Thiol-Containing Compounds

Table 2: Thiol Derivatives and Their Properties

Key Observations :

- Ester vs. Acid: Unlike 3-mercaptopropionic acid, benzyl 3-sulfanylpropanoate’s ester group reduces acidity (pKa of -SH ~10 vs. carboxylic acid’s ~5) and alters solubility.

- Stability : The benzyl ester may offer improved stability over free thiols, which are prone to oxidation.

Q & A

Q. Advanced

- SAR Studies: Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) to modulate lipophilicity.

- Thiol Bioisosteres: Substitute –SH with –SeH or –NH₂ to alter redox potential.

- Click Chemistry: Introduce triazole moieties via CuAAC for enhanced stability. Biological assays (e.g., enzyme inhibition, cytotoxicity) validate these modifications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。